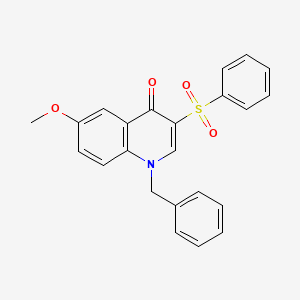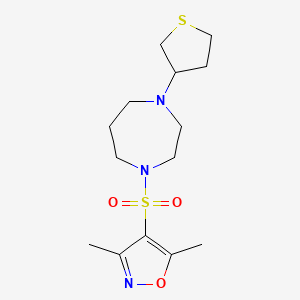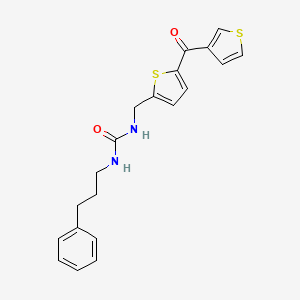
3-(Benzenesulfonyl)-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C23H19NO4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Properties
Research has been conducted on the synthesis and characterization of compounds structurally related to 3-(Benzenesulfonyl)-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one, focusing on their potential in nonlinear optical applications. Compounds with benzenesulfonyl groups and methoxy substitutions on the quinoline ring have been synthesized and their nonlinear optical absorption studied, showing promise for optical limiting applications (Ruanwas et al., 2010).
Anticancer Activity
Substituted tetrahydroisoquinolines, sharing core structural motifs with the compound , have been synthesized and evaluated for their anticancer activity. These studies focus on modifications at the phenyl ring and have identified compounds with potent cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of these structures in cancer treatment (Redda et al., 2010).
Synthesis and Reactivity
Extensive research into the synthesis and reactivity of compounds featuring benzenesulfonyl and benzyl groups on a quinoline backbone has been reported. These studies elaborate on the Lewis acid-promoted reactions, offering pathways to diverse biologically interesting molecules through regio- and stereoselective syntheses (Engler et al., 1996). Similar methodologies have been applied to the synthesis of benzocarbazoloquinones and tetrahydroquinolines, further demonstrating the versatility of such compounds in synthetic organic chemistry (Rajeswaran & Srinivasan, 1994).
Antiparasitic Activity
The antiparasitic activity of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has been investigated, with some compounds showing promising activity against Trypanosoma cruzi and Plasmodium falciparum. These findings suggest potential applications of related compounds in the development of new antiparasitic drugs (Pagliero et al., 2010).
Mechanism of Action
Safety and Hazards
Benzenesulfonyl chloride is classified as Acute toxicity, Oral (Category 4), H302; Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318; Short-term (acute) aquatic hazard (Category 3), H402 . It is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-28-18-12-13-21-20(14-18)23(25)22(29(26,27)19-10-6-3-7-11-19)16-24(21)15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKLNDDJPIXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)


![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)


![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)
![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)
![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)

![Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2547806.png)
![4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)


